

Application Notes and Protocols: Chiral Hexane-1,2-diamine in Asymmetric Catalysis

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Compound of Interest

Compound Name: *Hexane-1,2-diamine*

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Introduction

Chiral 1,2-diamines are a cornerstone of modern asymmetric catalysis, serving as privileged C_2 -symmetric ligands for a wide array of metal-catalyzed and organocatalytic transformations. Their rigid backbone and well-defined stereochemistry create a chiral environment around a catalytic center, enabling high levels of stereocontrol in the synthesis of enantiomerically enriched compounds. While the literature extensively documents the applications of chiral trans-1,2-diaminocyclohexane (DACH), its acyclic analogue, chiral **hexane-1,2-diamine**, functions on similar principles. The flexibility of the hexane backbone can offer unique steric and electronic properties to the catalyst, potentially influencing reactivity and enantioselectivity.

These application notes provide an overview of the key applications of chiral **hexane-1,2-diamine** and its derivatives in asymmetric catalysis, with detailed protocols for representative reactions. The methodologies and data presented are primarily based on studies of the closely related and more extensively studied trans-1,2-diaminocyclohexane derivatives, which serve as an excellent model for the anticipated applications of chiral **hexane-1,2-diamine**.

Key Applications

Ligands derived from chiral **hexane-1,2-diamine** are versatile and can be employed in a multitude of asymmetric reactions, including:

- Asymmetric Hydrogenation and Transfer Hydrogenation: The reduction of prochiral ketones and imines to chiral alcohols and amines is a fundamental transformation in organic synthesis. Chiral **hexane-1,2-diamine** derivatives, particularly N-sulfonated diamines, form highly effective catalysts with transition metals like Ruthenium, Rhodium, and Iridium for these reactions.[1][2]
- Carbon-Carbon Bond Forming Reactions: Chiral **hexane-1,2-diamine**-based catalysts are instrumental in various C-C bond-forming reactions. These include the Michael addition of carbon nucleophiles to α,β -unsaturated compounds, the Henry (nitroaldol) reaction, and the enantioselective addition of organometallic reagents to aldehydes.[3][4]
- Organocatalysis: Bifunctional organocatalysts can be synthesized from chiral **hexane-1,2-diamine**. These catalysts, often incorporating hydrogen-bond donors, can activate substrates and control the stereochemical outcome of reactions such as Michael additions.
- Synthesis of Chiral 1,2-Diamines: The catalytic asymmetric synthesis of 1,2-diamines is a significant area of research, with applications in the development of novel ligands and biologically active molecules.[5][6][7]

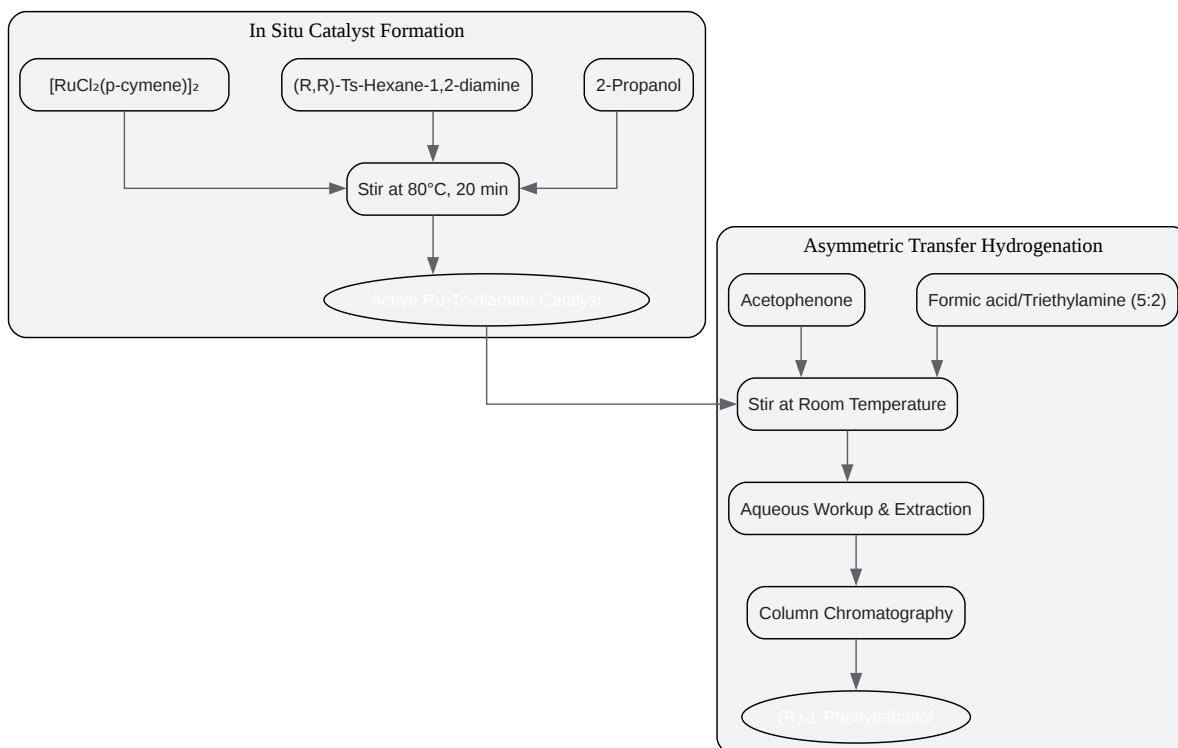
Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol using a catalyst generated *in situ* from a Ruthenium precursor and a chiral N-tosylated diamine ligand. This method is adapted from established procedures for Noyori-type catalysts.[1]

Reaction Scheme:

Workflow for Catalyst Preparation and Asymmetric Transfer Hydrogenation:

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Caption: Workflow for Asymmetric Transfer Hydrogenation.

Materials:

- $[\text{RuCl}_2(\text{p-cymene})]_2$

- (R,R)-N-(p-toluenesulfonyl)-hexane-1,2-diamine ((R,R)-Ts-diamine)
- Acetophenone
- Formic acid
- Triethylamine
- 2-Propanol (anhydrous)
- Ethyl acetate
- Water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve $[\text{RuCl}_2(\text{p-cymene})]_2$ (0.005 eq) and (R,R)-Ts-diamine (0.01 eq) in anhydrous 2-propanol.
- Stir the mixture at 80°C for 20 minutes to form the active catalyst. The solution should turn a reddish-brown color.
- Cool the reaction mixture to room temperature.
- Hydrogenation Reaction: Prepare a 5:2 mixture of formic acid and triethylamine.
- To the catalyst solution, add acetophenone (1.0 eq) followed by the formic acid/triethylamine mixture (2.0 eq).
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC, typically 2-12 hours).

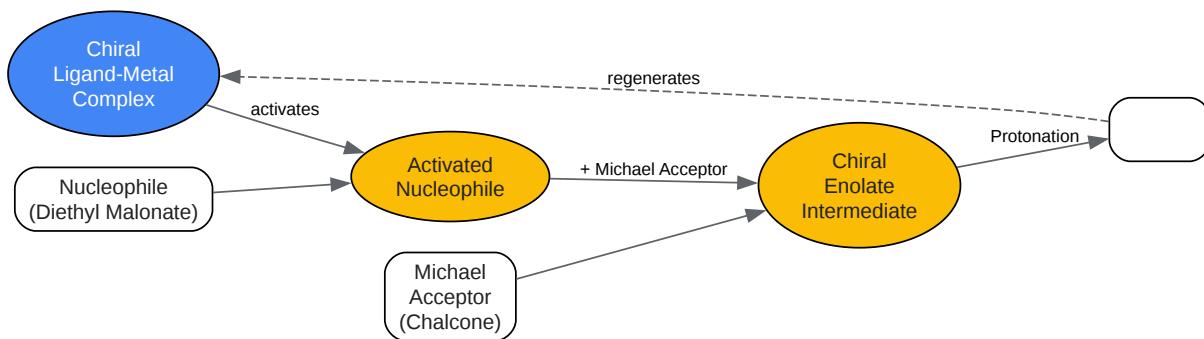
- **Workup and Purification:** Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- **Purify the crude product,** (R)-1-phenylethanol, by flash column chromatography on silica gel.
- **Analysis:** Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol outlines the asymmetric Michael addition of diethyl malonate to chalcone, catalyzed by a complex of a chiral **hexane-1,2-diamine** derivative.

Reaction Scheme:

General Catalytic Cycle for Asymmetric Michael Addition:



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Caption: Catalytic Cycle for Michael Addition.

Materials:

- Chiral N,N'-dioxide ligand derived from (1R,2R)-**hexane-1,2-diamine**
- $\text{Ni}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$
- Chalcone
- Diethyl malonate
- Toluene (anhydrous)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add $\text{Ni}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ (10 mol%) and the chiral N,N'-dioxide ligand (11 mol%).
- Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
- Michael Addition: To the catalyst mixture, add chalcone (1.0 eq) and diethyl malonate (1.5 eq).
- Stir the reaction at the desired temperature (e.g., room temperature or 0°C) until the chalcone is consumed (monitor by TLC).
- Workup and Purification: Quench the reaction with a saturated aqueous solution of NH_4Cl .
- Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Analysis: Determine the enantiomeric excess of the Michael adduct by chiral HPLC analysis.

Data Presentation

The following tables summarize representative quantitative data for asymmetric catalytic reactions using chiral 1,2-diamine ligands. Note that these results are primarily for catalysts derived from trans-1,2-diaminocyclohexane, which are expected to be comparable to those derived from chiral **hexane-1,2-diamine**.

Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones

Entry	Ketone	Catalyst System	S/C Ratio	Time (h)	Conversion (%)	ee (%)
1	Acetophenone	[RuCl(p-cymene) (Ts-DACH)]	100	4	>99	98 (R)
2	4-Chloroacetophenone	[RuCl(p-cymene) (Ts-DACH)]	100	6	>99	97 (R)
3	2-Acetylnapthalene	[RuCl(p-cymene) (Ts-DACH)]	100	12	98	96 (R)
4	Propiophenone	[RuCl(p-cymene) (Ts-DACH)]	100	8	>99	95 (R)

Data adapted from the literature on Noyori-type catalysts.

Table 2: Asymmetric Michael Addition Reactions

Entry	Michael Acceptor	Nucleophile	Catalyst Loading (mol%)	Solvent	Yield (%)	ee (%)
1	Chalcone	Diethyl malonate	10	Toluene	95	92
2	trans- β -Nitrostyrene	Acetylacetone	10	CH ₂ Cl ₂	93	41
3	Cyclohexene	Diethyl malonate	5	THF	90	88

Data is representative of reactions catalyzed by chiral 1,2-diamine derivatives.

Table 3: Mn-Catalyzed Asymmetric Hydrogenation of Ketones[8]

Entry	Substrate	Ligand	Conversion (%)	ee (%)
1	Acetophenone	(R,R)-PNNP	>99	85
2	4-Methoxyacetophenone	(R,R)-PNNP	>99	82
3	4-Bromoacetophenone	(R,R)-PNNP	>99	80

PNNP ligand derived from (R,R)-1,2-diaminocyclohexane.

For further information on specific applications and catalyst synthesis, please refer to the primary literature. The protocols provided here are intended as a starting point and may require optimization for specific substrates and ligand derivatives.

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